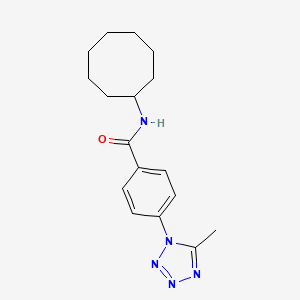

N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC16345211

Molecular Formula: C17H23N5O

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23N5O |

|---|---|

| Molecular Weight | 313.4 g/mol |

| IUPAC Name | N-cyclooctyl-4-(5-methyltetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C17H23N5O/c1-13-19-20-21-22(13)16-11-9-14(10-12-16)17(23)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8H2,1H3,(H,18,23) |

| Standard InChI Key | IMVMZLSYWUBVNJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CCCCCCC3 |

Introduction

N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry. It features a cyclooctyl group, a tetrazole ring, and a benzamide backbone, making it structurally unique and pharmacologically significant. This article provides an in-depth analysis of its structure, synthesis, properties, and potential applications.

Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C16H21N5O |

| Molecular Weight | 313.4 g/mol |

| Functional Groups | Cyclooctyl, Tetrazole, Benzamide |

| IUPAC Name | N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide |

The compound's tetrazole moiety is notable for mimicking carboxylate groups, enhancing its ability to bind to biological targets such as enzymes and receptors .

Structural Features

The structure comprises:

-

A cyclooctyl group providing hydrophobic interactions.

-

A tetrazole ring contributing to hydrogen bonding and ionic interactions.

-

A benzamide core linked to the tetrazole via a para-substitution.

These features collectively influence the compound's reactivity and biological activity.

General Synthetic Route

The synthesis of N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves:

-

Preparation of the Benzamide Precursor: Cyclooctylamine reacts with 4-chlorobenzoyl chloride under basic conditions to form N-cyclooctylbenzamide.

-

Tetrazole Substitution: The benzamide precursor undergoes nucleophilic substitution with a methylated tetrazole derivative.

Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane or Dimethylformamide (DMF) |

| Temperature | Controlled (0–50°C) |

| Catalysts | Typically absent but may include bases like triethylamine |

The reaction sequence requires optimization to achieve high yield and purity.

Pharmacological Potential

The compound's tetrazole group enables it to mimic carboxylic acids, allowing it to bind effectively to enzymes or receptors involved in:

Biological Interactions

The tetrazole moiety interacts with biological macromolecules through:

-

Hydrogen bonding

-

Ionic interactions

These properties make it a promising candidate for drug development targeting specific enzymes or receptors.

Medicinal Chemistry

N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is being explored for:

-

Antimicrobial activity

-

Anti-inflammatory properties

Its structural features allow for further modification to enhance specificity and potency against various biological targets .

Derivative Development

Chemical modifications can be applied to:

-

Improve solubility.

-

Enhance binding affinity.

-

Reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume